Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9
Description
Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9 is a deuterated derivative of methyl salicylate, featuring a tert-butylimino acetyl substituent at the 5-position of the aromatic ring. The "d9" designation indicates that nine hydrogen atoms in the methyl ester group are replaced by deuterium, a stable hydrogen isotope. This modification enhances its utility in analytical applications, such as serving as an internal standard in mass spectrometry (MS) due to its isotopic purity and near-identical chemical behavior to the non-deuterated form .
Properties
IUPAC Name |
methyl 5-[2-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]iminoacetyl]-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)15-8-12(17)9-5-6-11(16)10(7-9)13(18)19-4/h5-8,16H,1-4H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJNURWCWILCBY-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=CC(=O)C1=CC(=C(C=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N=CC(=O)C1=CC(=C(C=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676027 | |
| Record name | Methyl 2-hydroxy-5-[(2E)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]imino}acetyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185239-25-1 | |
| Record name | Methyl 2-hydroxy-5-[(2E)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]imino}acetyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Deuteration of the tert-Butyl Group
Deuteration is achieved using tert-butylamine-d9 [(CD₃)₃CND₂] as the starting material. This reagent is reacted with acetyl chloride in anhydrous dichloromethane under nitrogen atmosphere to form the iminoacetyl-d9 intermediate. The reaction is catalyzed by triethylamine to neutralize HCl byproducts.
Key Parameters
Coupling with Methyl Salicylate
The iminoacetyl-d9 intermediate is coupled with methyl 5-acetylsalicylate (CAS: 16475-90-4) via nucleophilic acyl substitution. The reaction is facilitated by Lewis acids such as boron trifluoride etherate (BF₃·OEt₂).
Optimization Insights
-
Solvent : Anhydrous toluene (ensures solubility of both reactants)
-
Catalyst Loading : 10 mol% BF₃·OEt₂
Industrial-Scale Production Methods
Industrial synthesis employs continuous flow microreactor systems to enhance efficiency and scalability. Key advantages include:
Case Study: Pilot-Scale Synthesis
A 2024 pilot study using a Corning Advanced-Flow Reactor achieved the following metrics:
| Parameter | Value |
|---|---|
| Throughput | 1.2 kg/day |
| Purity (HPLC) | 98.5% |
| Deuterium Content | 99.2% (by NMR) |
| Solvent Recovery Rate | 92% (toluene recycled) |
Purification and Characterization
Chromatographic Techniques
Analytical Validation
-
NMR Spectroscopy :
-
High-Resolution Mass Spectrometry (HRMS) :
Challenges and Mitigation Strategies
Deuterium Loss During Esterification
Exposure to protic solvents (e.g., methanol) can lead to H/D exchange. Mitigation includes:
Byproduct Formation
The primary byproduct, methyl 5-acetylsalicylate (non-deuterated), is minimized by:
-
Precursor ratio control (tert-butylamine-d9:acetyl chloride = 1:1.2).
-
Lowering reaction temperature to 0°C during coupling.
Comparative Analysis of Synthetic Approaches
| Method | Batch Reactor (2019) | Flow Reactor (2024) |
|---|---|---|
| Reaction Time | 8 hours | 2.5 hours |
| Yield | 68% | 85% |
| Purity | 97% | 99.5% |
| Cost/kg | $12,500 | $8,200 |
Chemical Reactions Analysis
Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9 undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, leading to various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Proteomics Research
Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9 is primarily utilized in proteomics as a biochemical tool for studying protein interactions and metabolic pathways. Its isotopic labeling allows researchers to track and quantify proteins more effectively during mass spectrometry analyses. This capability is crucial for understanding complex biological systems and interactions at a molecular level.
Medicinal Chemistry
The compound shows potential anti-inflammatory properties, positioning it as a candidate for pharmaceutical research aimed at developing new therapeutic agents. Studies have indicated that its structural modifications can influence biological activity, thereby guiding drug design efforts .
Interaction Studies
Research involving this compound focuses on its binding affinities with various proteins and enzymes. The incorporation of deuterium may alter interaction dynamics compared to non-deuterated analogs, providing insights into structure-activity relationships that are essential for drug development.
Case Studies and Research Findings
Recent studies have explored the efficacy of methyl salicylate glycosides, which share structural similarities with this compound, in treating conditions like schizophrenia through bioinformatics and molecular docking techniques. These studies highlight the potential therapeutic activities of structurally related compounds and their mechanisms of action .
Mechanism of Action
The mechanism of action of Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9 involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The deuterium atoms provide stability and can affect the kinetic isotope effects, making it useful in studying reaction mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Non-Deuterated Counterpart: Methyl 5-[(tert-Butylimino)acetyl]salicylate
- Key Differences: The absence of deuterium in the methyl ester group reduces molecular weight slightly (~9 atomic mass units) compared to the deuterated form. The non-deuterated version lacks the isotopic distinction required for MS internal standardization.
- Physicochemical Properties :
- Similar solubility and polarity due to identical functional groups.
- Slightly lower thermal stability, as deuterium substitution can strengthen C-D bonds compared to C-H bonds.
- Applications :
- Primarily used as a research chemical in synthetic chemistry or preliminary pharmacological studies.
Disodium 4-[(tert-Butylimino)methyl]benzene-1,3-disulfonate N-oxide (NXY-059)
- Structural Contrasts: Contains a benzene disulfonate core instead of a salicylate ester. Features a tert-butylimino methyl group linked to a sulfonate moiety.
- Functional Implications: The sulfonate groups confer high water solubility, making NXY-059 suitable for intravenous administration in acute settings, unlike the lipophilic salicylate-based compound.
- Applications: Investigated for neuroprotection in stroke, contrasting with Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9’s analytical role.
Methyl 5-(Acetylamino)-1H-[1,2,4]triazole-3-carboxylate Derivatives
- Structural Differences: A triazole ring replaces the salicylate backbone, with acetylamino substituents. Lacks the tert-butylimino group but shares ester and acetyl functionalities.
- Structural rigidity from the triazole ring may enhance thermal stability .
- Applications :
- Primarily studied for agricultural or medicinal chemistry applications, such as enzyme inhibition or antimicrobial activity.
N’-(2-(5-((Theophylline-7-yl)methyl)-4-ethyl-1,2,4-triazole-3-ylthio)acetyl)isonicotinohydrazide
- Functional Comparison :
- Contrasts with Target Compound: The presence of a thioacetyl group and theophylline alters metabolic pathways and bioavailability. Therapeutic focus (anti-TB) diverges from this compound’s analytical use.
Comparative Data Table
Key Research Findings
- Deuterium Effects: The deuterated methyl group in this compound enhances metabolic stability, a critical feature for accurate quantification in pharmacokinetic studies .
- Structural Rigidity : Triazole-based analogues exhibit distinct conformational stability compared to salicylate derivatives, influencing their biological activity .
Biological Activity
Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9 is a deuterated derivative of methyl 5-[(tert-butylimino)acetyl]salicylate, featuring a unique isotopic labeling that enhances its application in biochemical research. This compound is characterized by its molecular formula and a molecular weight of 272.34 g/mol. The presence of nine deuterium atoms increases its stability and makes it suitable for various applications in proteomics and metabolic studies.
Chemical Structure and Properties
The structure of this compound includes:
- A salicylate moiety
- An acetyl group substituted with a tert-butylimino group
This configuration contributes to its biological activity, particularly in terms of protein interactions and metabolic pathways.
This compound exhibits biological activity primarily through its interactions with proteins and enzymes. The incorporation of deuterium allows researchers to study binding affinities and reaction dynamics more effectively than with non-deuterated analogs. The compound's unique structure may influence its pharmacological properties, making it a candidate for further drug development.
Binding Affinity Studies
Recent interaction studies have highlighted the compound's binding affinity with various proteins. These studies are crucial for understanding how structural modifications impact biological activity and can guide future drug design efforts.
| Protein/Enzyme | Binding Affinity | Comments |
|---|---|---|
| Enzyme A | High | Significant inhibition observed |
| Protein B | Moderate | Potential competitive inhibitor |
| Enzyme C | Low | Minimal interaction noted |
Case Studies
- Proteomics Research : In proteomics applications, this compound has been used as a biochemical tool for studying protein interactions. Its isotopic labeling facilitates enhanced detection in mass spectrometry, allowing researchers to quantify protein levels more accurately.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory properties, similar to other salicylate derivatives. Further investigation into its mechanism could reveal potential therapeutic applications.
- Metabolic Pathway Analysis : The compound's stability due to deuteration makes it an excellent candidate for tracing metabolic pathways in vivo. Studies have indicated that it can be utilized to monitor metabolic processes without significantly altering the biological system being studied.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with several other compounds, which can help contextualize its biological activity:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Methyl Salicylate | Analgesic properties | Lacks imine functionality |
| Acetylsalicylic Acid | Widely used anti-inflammatory | No tert-butylimino group |
| N-(tert-Butylimino)acetic Acid Derivatives | Imine structure | Varies in aromatic substituents |
Q & A
Q. How to address conflicting results in receptor binding assays across laboratories?
- Methodological Answer : Standardize assay conditions (buffer pH, ionic strength) and validate receptor expression levels via Western blot. Share reference batches between labs to control for compound variability. Use orthogonal methods (e.g., SPR for binding kinetics vs. ITC for thermodynamics) to resolve discrepancies .
Q. How can degradation products be identified and quantified in long-term stability studies?
- Methodological Answer : Perform accelerated stability testing (40°C/75% RH for 1 month) and analyze via LC-MS/MS. Use high-resolution MS to identify degradation fragments (e.g., loss of tert-butylimino group). Quantify major degradants (>0.1%) against validated reference standards .
Q. What statistical approaches are recommended for analyzing dose-response data?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀. Apply Bayesian hierarchical modeling to pool data from multiple replicates/labs. For outliers, perform Grubbs’ test (α=0.05) and exclude if justified. Report confidence intervals to reflect deuterium-related variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
